methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a thienopyridine core with a benzamido group and a diallylsulfamoyl moiety, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyridine ring system.
Introduction of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Attachment of the Diallylsulfamoyl Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the diallylsulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, are of significant interest. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound is being investigated for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, the compound’s unique properties could be utilized in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism by which methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: shares similarities with other thienopyridine derivatives, such as clopidogrel and prasugrel, which are known for their antiplatelet activity.
Benzamido derivatives: Compounds like benzamide and its analogs, which are known for their diverse biological activities.
Uniqueness
What sets this compound apart is the combination of the thienopyridine core with the diallylsulfamoyl and benzamido groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 6-acetyl-2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S2/c1-5-12-27(13-6-2)35(31,32)18-9-7-17(8-10-18)22(29)25-23-21(24(30)33-4)19-11-14-26(16(3)28)15-20(19)34-23/h5-10H,1-2,11-15H2,3-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIHSTRWIJGQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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